2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)acetamide
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Description
2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)acetamide is a complex organic compound that holds potential for various applications in the fields of chemistry, biology, and medicine. This compound features a benzo[d]oxazol-3(2H)-yl group, an acetamide moiety, and a tetrahydro-2H-pyran-4-ylthio substituent. Its unique structure allows for diverse reactivity and potential biological activity.
Synthetic routes and reaction conditions
The synthesis of this compound typically involves multi-step processes:
Formation of the benzo[d]oxazole ring: : This can be achieved by cyclization reactions involving appropriate starting materials, often using dehydrating agents like phosphorus oxychloride.
Attachment of the acetamide group: : Through acylation reactions, the acetamide moiety is introduced to the benzo[d]oxazole core.
Thioether formation: : The tetrahydro-2H-pyran-4-ylthio substituent can be introduced via nucleophilic substitution or thiol-ene reactions.
Industrial production methods
For industrial production, optimization of these steps is crucial to ensure high yield and purity. Techniques like continuous flow chemistry may be employed to streamline the synthesis and scale-up processes.
Types of reactions it undergoes
Oxidation: : The compound can undergo oxidation reactions, typically converting thiol or thioether functionalities to sulfoxides or sulfones.
Reduction: : Reduction processes can target carbonyl groups or other oxidized functionalities within the molecule.
Substitution: : Both electrophilic and nucleophilic substitution reactions are feasible, especially at positions around the benzo[d]oxazole ring and the acetamide group.
Common reagents and conditions
Oxidation: : Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: : Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: : Conditions vary based on the desired substitution; for nucleophilic substitution, reagents such as sodium ethoxide or potassium hydroxide in suitable solvents are often employed.
Major products formed from these reactions
Oxidation: : Sulfoxides and sulfones.
Reduction: : Alcohols, alkanes.
Substitution: : Various substituted derivatives depending on the specific nucleophile or electrophile used.
Chemistry
This compound is utilized as a building block for more complex molecules in synthetic organic chemistry. Its functional groups provide versatile sites for further chemical modifications.
Biology
In biological studies, derivatives of this compound are explored for their potential biochemical activity, including enzyme inhibition or receptor binding studies.
Medicine
Industry
In industrial applications, this compound could serve as an intermediate in the synthesis of specialty chemicals or materials with unique properties.
Molecular targets and pathways involved
The compound’s mechanism of action largely depends on the specific biological context in which it is used. It may interact with enzymes, modulating their activity through binding at the active site or allosteric sites. The thioether and acetamide groups can form specific interactions with protein targets, affecting cellular pathways and biochemical processes.
Similar Compounds
2-oxobenzo[d]oxazol-3(2H)-yl derivatives: : Compounds with slight variations in the benzo[d]oxazole core or substituents.
N-acetamide derivatives: : Other molecules featuring acetamide groups with different substituents.
Thioether-containing compounds: : Similar compounds with varying thioether linkages.
Uniqueness
The presence of the tetrahydro-2H-pyran-4-ylthio substituent distinguishes this compound from others, potentially offering unique reactivity and biological interactions not observed with more common thioethers or acetamide derivatives.
Scientific Research Applications
Synthesis and Structural Analysis
- The synthesis of related compounds often involves novel synthetic routes to create heterocyclic compounds with potential therapeutic applications. For instance, Pedgaonkar et al. (2014) developed a series of substituted 2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide derivatives as novel inhibitors of Mycobacterium tuberculosis, showcasing the potential of these compounds in addressing critical health issues (Pedgaonkar et al., 2014).
Biological Activities and Applications
- The antibacterial and antifungal activities of newly synthesized pyrazoline and pyrazole derivatives, including compounds structurally related to 2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)acetamide, have been explored. These studies contribute to the development of new therapeutic agents against a range of microbial infections (Hassan, 2013).
Material Science and Chemistry
- The development and application of these compounds extend to material science, where their unique properties facilitate the synthesis of novel materials. For example, the study on the synthesis and the crystal structure of related compounds provides insights into their potential applications in designing materials with specific structural and functional properties (Lee et al., 2009).
Properties
IUPAC Name |
N-[2-(oxan-4-ylsulfanyl)ethyl]-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O4S/c19-15(17-7-10-23-12-5-8-21-9-6-12)11-18-13-3-1-2-4-14(13)22-16(18)20/h1-4,12H,5-11H2,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLUBFSCJSAGYPS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1SCCNC(=O)CN2C3=CC=CC=C3OC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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